4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
4-(Benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a benzylsulfonyl group at the 4-position and a thiophen-2-yl carboxamide at the 1-position. Its structure combines a sulfonamide moiety, known for enhancing metabolic stability and target binding, with a thiophene ring, which contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-benzylsulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-16-7-4-12-23-16)19-10-8-15(9-11-19)24(21,22)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXDHFTYINYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Sulfonylation of Piperidine Nitrogen
The introduction of the benzylsulfonyl group to the piperidine nitrogen is a critical step:
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Reagents : Benzylsulfonyl chloride, triethylamine (TEA) as a base.
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Conditions : Conducted in dichloromethane (DCM) at 0–25°C for 4–6 hours.
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Mechanism : Nucleophilic substitution where the piperidine nitrogen attacks the electrophilic sulfur in benzylsulfonyl chloride (Fig. 1A).
Carboxamide Formation
The thiophen-2-yl carboxamide moiety is introduced via coupling:
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Reagents : Piperidine-4-carboxylic acid derivative (activated as an acyl chloride or mixed anhydride), thiophen-2-amine.
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Catalysts : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (N,N-Diisopropylethylamine) .
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Conditions : Anhydrous DMF or acetonitrile, 12–24 hours at room temperature .
Reaction Optimization and Conditions
Key parameters for maximizing yield and purity:
Side Reactions and Byproducts
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Over-sulfonylation : Occurs with excess benzylsulfonyl chloride, leading to disubstituted piperidine derivatives. Mitigated by stoichiometric control.
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Incomplete coupling : Residual piperidine-4-carboxylic acid derivatives detected via TLC. Addressed by extended reaction times or excess thiophen-2-amine .
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Hydrolysis : The benzylsulfonyl group is susceptible to acidic/basic hydrolysis, requiring neutral pH during workup.
Analytical Characterization
Critical data for verifying structure and purity:
Functional Group Reactivity
The compound undergoes further transformations:
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Hydrolysis of Sulfonamide : Under strong acidic conditions (HCl, reflux), yields piperidine and benzylsulfonic acid.
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Alkylation : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .
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Thiophene Modifications : Electrophilic substitution (e.g., bromination) occurs at the thiophene ring’s 5-position.
Comparative Reactivity Insights
From analogous piperidine derivatives:
Scientific Research Applications
Chemistry
In chemistry, 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism by which 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Antiproliferative Activity
Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) and (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) () share the thiophene moiety and sulfonamide groups. These derivatives exhibit potent antiproliferative activity against breast cancer cells (MCF7), with IC₅₀ values of 9.39–10.25 μM, outperforming doxorubicin (IC₅₀ ~30 μM).
Table 1: Antiproliferative Activity of Thiophene Derivatives
| Compound | IC₅₀ (μM) | Key Structural Features |
|---|---|---|
| Doxorubicin | ~30 | Anthracycline core |
| 28 | 9.55 | Thiophene, benzenesulfonamide |
| 29 | 9.39 | Thiophene, benzothiazole |
| Target Compound | N/A | Thiophene, benzylsulfonyl |
Piperidine Carboxamide Derivatives
Piperidine carboxamides are a common scaffold in drug discovery. For example:
- 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride (6) () incorporates a fluorophenyl group, enhancing binding affinity to trace amine-associated receptor 1 (TAAR1). The target compound’s thiophen-2-yl group may offer distinct electronic effects compared to fluorophenyl, altering receptor selectivity .
- (2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide () includes a thiazole ring and benzenesulfonyl group. Its molecular weight (C₂₂H₂₃N₃O₄S₂: 473.56 g/mol) exceeds the target compound’s likely weight, suggesting differences in solubility and bioavailability .
Table 2: Physicochemical Properties of Piperidine Carboxamides
| Compound | Molecular Weight | Key Substituents |
|---|---|---|
| Target Compound | ~420 (estimated) | Benzylsulfonyl, thiophen-2-yl |
| 6 () | 339.8 | 4-Fluorophenyl, aminoethyl |
| Compound | 473.56 | Benzenesulfonyl, thiazol-2-yl |
Sulfonamide-Containing Heterocycles
Sulfonamides linked to thiadiazole or thiazole () demonstrate broad reactivity in biological systems. For instance, N-(4-acetamido-3-nitrophenyl)acetamide () highlights the role of sulfonamides in modulating electron-withdrawing properties.
Fentanyl Analogs ()
While structurally distinct, fentanyl derivatives like cyclopropylfentanyl (N-phenethylpiperidin-4-yl-N-phenylcyclopropanecarboxamide) share the piperidine-carboxamide scaffold. The target compound’s thiophene and benzylsulfonyl groups contrast with fentanyl’s phenethyl and cyclopropane moieties, underscoring how minor structural changes drastically alter biological targets (opioid receptors vs. kinase inhibition) .
Biological Activity
4-(Benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula, C18H28N2O3S, and its molecular weight of 352.5 g/mol. The IUPAC name is 1-benzylsulfonyl-N-(thiophen-2-yl)piperidine-4-carboxamide, indicating the presence of a benzylsulfonyl group and a thiophene moiety attached to a piperidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O3S |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 1-benzylsulfonyl-N-(thiophen-2-yl)piperidine-4-carboxamide |
| InChI Key | VIHSSXOHWMWDLJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways associated with inflammation and other physiological responses.
- Gene Expression Regulation : The compound may modulate the expression of genes related to various biological functions, including cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicated that it could reduce the secretion of pro-inflammatory cytokines in human cell lines, suggesting its utility in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- In vitro Studies : A study assessed the effects of the compound on human eosinophils, revealing potent antagonism of CCR3-mediated responses, which are crucial in allergic reactions and asthma .
- Animal Models : In animal models of inflammation, administration of the compound resulted in reduced edema and pain response, supporting its potential as an anti-inflammatory agent .
- Pharmacological Profiling : Detailed pharmacological profiling indicated that the compound interacts with multiple targets, enhancing its therapeutic potential across various disease models .
Q & A
Q. What are the standard synthetic routes for 4-(benzylsulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Reaction of a piperidine derivative with benzylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to introduce the sulfonyl group .
- Carboxamide formation : Coupling the sulfonylated piperidine with thiophen-2-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .
Q. Which analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–7.5 ppm for benzylsulfonyl, δ 6.8–7.1 ppm for thiophene) and aliphatic piperidine protons (δ 2.5–3.5 ppm). NMR confirms carbonyl (δ ~165 ppm) and sulfonyl (δ ~55 ppm) groups .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the sulfonylation step?
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while excess triethylamine neutralizes HCl byproducts .
- Stoichiometry : A 1.2:1 molar ratio of benzylsulfonyl chloride to piperidine precursor ensures complete conversion .
- Workup optimization : Rapid extraction with saturated NaHCO removes unreacted reagents, improving purity .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., ATP-based viability assays) to minimize variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to correlate in vitro and in vivo results .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify critical pharmacophores .
Q. What strategies improve aqueous solubility for pharmacological testing?
- Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
- Prodrug design : Introduce phosphate or glycoside groups at the piperidine nitrogen, which hydrolyze in vivo .
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations to enhance solubility without precipitation .
Data Analysis & Mechanistic Questions
Q. How do electronic effects of the benzylsulfonyl group influence reactivity in cross-coupling reactions?
- The electron-withdrawing sulfonyl group deactivates the piperidine ring, reducing nucleophilicity at the nitrogen. This necessitates stronger bases (e.g., NaH) for alkylation or acylation steps .
- Hammett substituent constants (σ = 0.64 for sulfonyl) predict slower electrophilic substitution at the para position .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
Experimental Design Considerations
Q. How to design a SAR study for this compound?
- Core modifications : Synthesize analogs with variations in the piperidine ring (e.g., 3- vs. 4-substituted), sulfonyl substituents (e.g., 4-Cl vs. 4-CH), and thiophene replacements (e.g., benzothiazole) .
- Bioactivity profiling : Test analogs against a panel of targets (e.g., IC values for enzyme inhibition, EC for receptor activation) to establish structure-activity relationships .
Q. What are common pitfalls in scaling up the synthesis?
- Exothermic reactions : Use jacketed reactors with controlled cooling during sulfonylation to prevent thermal runaway .
- Purification challenges : Switch from column chromatography to fractional crystallization for large batches (solvent: ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
